HMG-CoA

Enzyme Kinetics Stereochemistry HMG-CoA Reductase

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is the central metabolic intermediate in the mevalonate pathway, serving as the immediate substrate for the rate-limiting enzyme HMG-CoA reductase (HMGCR) in cholesterol biosynthesis, as well as a precursor for ketogenesis. It is a complex acyl-CoA thioester, comprising a Coenzyme A moiety linked to a 3-hydroxy-3-methylglutaryl group.

Molecular Formula C27H44N7O20P3S
Molecular Weight 911.7 g/mol
Cat. No. B8750996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMG-CoA
Molecular FormulaC27H44N7O20P3S
Molecular Weight911.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O
InChIInChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1
InChIKeyCABVTRNMFUVUDM-SJBCKIPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMG-CoA in Scientific Research: A Definitive Guide to Stereochemical Identity and Procurement Considerations for this Key Metabolic Intermediate


3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is the central metabolic intermediate in the mevalonate pathway, serving as the immediate substrate for the rate-limiting enzyme HMG-CoA reductase (HMGCR) in cholesterol biosynthesis, as well as a precursor for ketogenesis [1]. It is a complex acyl-CoA thioester, comprising a Coenzyme A moiety linked to a 3-hydroxy-3-methylglutaryl group [2]. Notably, only the (S)-enantiomer is the biologically active substrate for key enzymes such as HMGCR and HMG-CoA lyase, while the (R)-enantiomer can act as a competitive inhibitor [3]. This stereochemical requirement is a critical, quantifiable factor differentiating this compound from non-stereospecific analogs, directly impacting its utility in precise biochemical assays and enzymatic studies [3].

Why Procuring HMG-CoA as a Defined Substrate is Non-Negotiable for Reproducible Metabolic and Enzymatic Research


Generic substitution of HMG-CoA with other acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA) or even its own racemic mixture is scientifically invalid due to its unique role as the dedicated, high-affinity substrate for HMGCR. The enzyme exhibits strict substrate specificity, and the use of the incorrect enantiomer ((R)-HMG-CoA) introduces a potent, competitive inhibitor with a Ki/Km ratio as low as 0.6, which will severely confound kinetic studies [1]. Furthermore, the enzymatic product of HMG-CoA synthase is a viable alternative for high-throughput screening of HMGCR inhibitors, but this approach is only validated for initial screens and does not replace the need for the authentic substrate in detailed mechanistic work [2]. For research requiring precise enzyme kinetics, inhibitor profiling, or the study of pathway regulation, the use of a chemically defined, stereochemically pure (S)-HMG-CoA is essential for generating reproducible, interpretable data [1].

Quantitative Evidence Guide: Verifiable Differentiators of HMG-CoA for Research Procurement


Stereochemical Purity: The (S)-HMG-CoA Enantiomer is the Active Substrate, while (R)-HMG-CoA is a Potent Competitive Inhibitor of HMG-CoA Reductase

HMG-CoA exists as two enantiomers. The (S)-enantiomer is the physiological substrate for HMG-CoA reductase (HMGCR) and HMG-CoA lyase. In contrast, the (R)-enantiomer acts as a competitive inhibitor of HMGCR with respect to (S)-HMG-CoA. For Syrian hamster HMGCR, the inhibition constant (Ki) for (R)-HMG-CoA is 0.6 ± 0.2 relative to the Km for (S)-HMG-CoA, demonstrating that the 'inactive' enantiomer can significantly interfere with enzymatic assays [1]. This finding is corroborated by a patent which states the (R) isomer is a competitive inhibitor of the (S) isomer, and that racemic mixtures yield only half the biological activity of pure (S)HMG-CoA [2].

Enzyme Kinetics Stereochemistry HMG-CoA Reductase

Endogenous Production: (S)-HMG-CoA Can Be Generated In Situ for Cost-Effective, Large-Scale Applications

For applications such as high-throughput screening (HTS), the direct purchase of commercial HMG-CoA can be cost-prohibitive. A study demonstrated that the enzymatic product of HMG-CoA synthase (HMGS) can effectively replace commercial HMG-CoA in screening assays for novel HMGCR inhibitors [1]. This approach reduces screening costs while maintaining assay sensitivity. Furthermore, optimized enzymatic synthesis methods can produce (S)-HMG-CoA with an overall yield in excess of 50% from (R)-mevalonate, providing a scalable alternative to commercial racemic mixtures [2]. Another patented method achieves yields over 60% from 3-methylcrotonyl coenzyme A [3].

Synthetic Biology Biocatalysis HMG-CoA Synthase

HMGCR Substrate Affinity: Km Values for HMG-CoA Define Assay Sensitivity Requirements

The affinity of HMG-CoA for its cognate enzyme, HMG-CoA reductase (HMGCR), is a critical parameter for assay design. The Michaelis constant (Km) for HMG-CoA varies across species, providing a quantitative benchmark for substrate selection. For wild-type human HMGCR, the Km for HMG-CoA is 26.5 ± 3.2 μM [1]. For the bacterial enzyme from Pseudomonas mevalonii HMG-CoA lyase, the Km is 20 μM [2]. These values are orders of magnitude lower than the affinity of alternative substrates for other enzymes; for example, the Km of acetyl-CoA for HMG-CoA synthase is 15.2 μM, highlighting the high specificity of HMG-CoA for its reductase target [3].

Enzyme Assay Development Michaelis-Menten Kinetics HMG-CoA Reductase

Comparative Inhibitor Potency: HMG-CoA is a Weaker HMGCR Inhibitor than Mevastatin by a Factor of 10,000

While HMG-CoA is the natural substrate, it can also act as a weak product inhibitor of HMG-CoA synthase, with an IC50 in the high micromolar range. In stark contrast, the fungal metabolite mevastatin (compactin) is a potent competitive inhibitor of HMGCR that mimics the HMG-CoA structure. Mevastatin binds to HMGCR with an affinity 10,000-fold greater than HMG-CoA itself . This massive difference in binding affinity underscores why HMG-CoA is used as a substrate in kinetic studies, while compounds like mevastatin are used as pharmacological tools or drug leads [1].

Inhibitor Discovery Pharmacology HMG-CoA Reductase

High-Value Research Applications for HMG-CoA: Where Stereochemical Purity and Defined Kinetics are Paramount


Precision Enzyme Kinetics and HMG-CoA Reductase (HMGCR) Assay Development

The development and validation of robust, quantitative assays for HMGCR activity are essential for cholesterol metabolism research and statin drug discovery. This application requires a chemically defined HMG-CoA substrate of known purity and stereochemistry. The Km for HMG-CoA (e.g., 26.5 μM for human HMGCR) is used to set substrate concentrations in Michaelis-Menten kinetics experiments [1]. Crucially, the use of enantiomerically pure (S)-HMG-CoA is mandatory, as the (R)-enantiomer is a competitive inhibitor (Ki/Km = 0.6) that will produce erroneous kinetic parameters if present in a racemic mixture [2].

High-Throughput Screening (HTS) for Novel HMG-CoA Reductase Inhibitors

HTS campaigns to discover new statin-like molecules or natural product inhibitors of HMGCR rely on a steady supply of the substrate HMG-CoA. To reduce procurement costs without sacrificing assay quality, researchers can use the enzymatic product of HMG-CoA synthase as a validated substitute for commercial HMG-CoA in the primary screen [3]. This approach maintains assay sensitivity for detecting competitive inhibitors while enabling the screening of larger compound libraries. Hits identified in this primary screen are then confirmed in secondary assays using pure (S)-HMG-CoA to rule out artifacts [3].

Synthetic Biology and Metabolic Engineering for Isoprenoid Production

Engineering microbial strains (e.g., E. coli, S. cerevisiae) for the sustainable production of high-value isoprenoids (e.g., artemisinin, carotenoids, biofuels) often requires increasing flux through the mevalonate pathway. The reaction catalyzed by HMGCR, using HMG-CoA as a substrate, is a major bottleneck. To optimize pathway flux, researchers manipulate HMGCR expression and activity. In these studies, HMG-CoA is not purchased but rather produced endogenously. However, understanding the enzyme's kinetic parameters (Km, Vmax) and the potential for feedback inhibition by pathway intermediates is crucial for rational strain engineering [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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